molecular formula C21H18N4O2S B11198533 N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11198533
M. Wt: 390.5 g/mol
InChI Key: LCXMQENXHCXHIS-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes an acetylphenyl group and a pyrimidoindole moiety connected via a sulfanyl linkage. The compound’s structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoindole structure.

    Introduction of the acetylphenyl group: The acetylphenyl group is introduced through a substitution reaction, where an acetyl group is attached to the phenyl ring.

    Sulfanyl linkage formation: The final step involves the formation of the sulfanyl linkage, connecting the pyrimidoindole core with the acetylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.

    Interacting with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression and cellular functions.

    Modulating signaling pathways: It can influence various signaling pathways, leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S/c1-12-3-8-17-16(9-12)19-20(25-17)21(23-11-22-19)28-10-18(27)24-15-6-4-14(5-7-15)13(2)26/h3-9,11,25H,10H2,1-2H3,(H,24,27)

InChI Key

LCXMQENXHCXHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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